4-Chloro-6-iodoquinoline-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClIN2O |
|---|---|
Molecular Weight |
332.52 g/mol |
IUPAC Name |
4-chloro-6-iodoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15) |
InChI Key |
PIHLRIUMIVAHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1I)Cl)C(=O)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 4 Chloro 6 Iodoquinoline 3 Carboxamide
Substitution Reactions at the C-4 Chloro Position
The C-4 position of the quinoline (B57606) ring is electron-deficient, making the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nitrogen and oxygen nucleophiles.
The conversion of 4-chloroquinolines to 4-aminoquinoline (B48711) derivatives is a well-established transformation. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine attacks the C-4 carbon, leading to the displacement of the chloride leaving group. A variety of 4-aminoquinoline derivatives are known for their biological activities, including as antimalarial agents.
The reaction can be carried out under several conditions. Direct coupling of a 4-chloroquinoline (B167314) with an alkylamine can be achieved, often requiring high temperatures (>120°C) and extended reaction times, sometimes using the amine itself as the solvent. The use of a base, such as triethylamine or potassium carbonate, can facilitate the reaction and improve yields. For less nucleophilic amines, like anilines, the addition of a catalytic amount of a Brønsted or Lewis acid can promote the substitution. These varied protocols allow for the synthesis of a diverse library of 4-aminoquinoline derivatives from the 4-Chloro-6-iodoquinoline-3-carboxamide scaffold.
Table 1: General Conditions for Amination at the C-4 Position
| Amine Type | Typical Conditions | Additives |
| Alkylamines | Neat or in a polar solvent (e.g., EtOH, DMF), >120°C, >24h | None or Base (e.g., Et₃N, K₂CO₃) |
| Anilines | Polar solvent (e.g., EtOH, DMF), elevated temperature | Acid catalyst (e.g., HCl) |
The chloro group at the C-4 position can also be displaced by oxygen nucleophiles to form C-O bonds, yielding 4-alkoxyquinoline derivatives. A primary strategy for this transformation is the Williamson ether synthesis. wikipedia.org This method involves the SN2 reaction of an alkoxide, generated by deprotonating an alcohol with a strong base (e.g., sodium hydride), with the electrophilic C-4 carbon of the quinoline ring. wikipedia.orgmasterorganicchemistry.com
The reaction is typically performed in a polar aprotic solvent like DMF or THF to facilitate the SN2 mechanism. byjus.com The choice of the alcohol allows for the introduction of a wide range of alkoxy groups, from simple methoxy (B1213986) or ethoxy groups to more complex moieties. This strategy provides a direct route to 4-ether substituted quinoline-3-carboxamides (B1200007) from the parent chloro-compound.
Table 2: Williamson Ether Synthesis Strategy for C-4 Etherification
| Step | Description | Reagents |
| 1. Alkoxide Formation | Deprotonation of an alcohol (R-OH) to form the nucleophilic alkoxide (R-O⁻). | Strong base (e.g., NaH, KH) |
| 2. Nucleophilic Attack | SN2 attack of the alkoxide on the C-4 position of the quinoline. | This compound |
| 3. Product Formation | Displacement of the chloride ion to yield the 4-alkoxyquinoline derivative. | - |
Functionalization at the C-6 Iodo Position
The carbon-iodine bond at the C-6 position is significantly more reactive than the carbon-chlorine bond at C-4 in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for highly selective functionalization at the C-6 position while leaving the C-4 chloro group intact for subsequent modifications.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C-6 iodo group of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl linkages, allowing for the introduction of various aryl or heteroaryl groups at the C-6 position.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-6 iodo-substituent and a terminal alkyne. chemistrytalk.orgutahtech.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. chemistrytalk.orgutahtech.edu It provides a direct route to 6-alkynylquinoline derivatives, which are valuable intermediates for further synthetic elaborations. The mild conditions of the Sonogashira reaction make it compatible with a wide range of functional groups.
The C-6 iodo position can be converted into a carboxamide group through palladium-catalyzed carbonylation reactions. This transformation involves the reaction of the aryl iodide with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst. This method provides an efficient route to synthesize quinoline-6-carboxamide (B1312354) analogues from this compound.
Research on the aminocarbonylation of 6-iodoquinoline (B82116) has demonstrated that various amines can be used as nucleophiles, leading to a diverse range of C-6 carboxamide derivatives. The reaction conditions can be optimized by selecting appropriate palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃ or Xantphos) to achieve high yields and chemoselectivity.
Table 3: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline
| Catalyst System | Nucleophile (Amine) | Product |
| Pd(OAc)₂ / PPh₃ | Primary & Secondary Amines | Quinoline-6-carboxamide |
| Pd(OAc)₂ / Xantphos | Aromatic Amines, Amino Acid Esters | Quinoline-6-carboxamide |
Modifications of the Carboxamide Moiety
The primary carboxamide group at the C-3 position is a versatile functional group that can undergo various chemical transformations to produce other important nitrogen-containing functionalities.
Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed to the corresponding quinoline-3-carboxylic acid. This is typically achieved under acidic or basic conditions with heating. researchgate.netchemicalbook.com The resulting carboxylic acid is a key intermediate that can be used in esterification or other coupling reactions.
Reduction to Amine: The carboxamide can be reduced to a primary amine (aminomethyl group). nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which converts the carbonyl group into a methylene (B1212753) group. mdpi.com
Dehydration to Nitrile: The primary carboxamide can be dehydrated to form a nitrile (cyano group). mdpi.com This reaction is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride. mdpi.com The resulting 3-cyanoquinoline is a valuable synthon for creating other heterocyclic systems or introducing other functional groups.
Table 4: Potential Modifications of the C-3 Carboxamide Group
| Transformation | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ then H₂O | Amine (-CH₂NH₂) |
| Dehydration | P₂O₅, SOCl₂, or (CF₃SO₂)₂O | Nitrile (-CN) |
N-Alkylation and N-Arylation of the Amide Nitrogen
The amide nitrogen of this compound can undergo N-alkylation and N-arylation to yield N-substituted derivatives. These reactions typically involve the deprotonation of the amide followed by reaction with an appropriate alkylating or arylating agent.
N-Alkylation:
N-alkylation of aromatic carboxamides can be achieved under phase-transfer catalysis conditions without the need for a solvent, providing an efficient and environmentally friendly method. tandfonline.com This reaction generally involves the use of a solid base, such as potassium hydroxide, and a phase-transfer catalyst, like tetrabutylammonium bromide, to facilitate the reaction between the amide and an alkyl halide. The reaction proceeds by deprotonation of the amide nitrogen, followed by nucleophilic attack on the alkyl halide. This method has been shown to provide good selectivity and high yields for the N-alkylation of various aromatic carboxamides. tandfonline.com Another approach involves the use of catalytic amounts of alkyl halides in the presence of an alcohol, which serves as both the alkylating source and the solvent, in what is known as a selective Hofmann N-alkylation. This method avoids the need for large quantities of base and generates water as the only byproduct.
A plausible reaction for the N-alkylation of this compound is depicted below:
Scheme 1: General scheme for the N-alkylation of this compound.
| Entry | Alkylating Agent (R-X) | Base | Catalyst | Product |
| 1 | Methyl iodide | KOH | Tetrabutylammonium bromide | N-methyl-4-chloro-6-iodoquinoline-3-carboxamide |
| 2 | Ethyl bromide | K2CO3 | 18-Crown-6 | N-ethyl-4-chloro-6-iodoquinoline-3-carboxamide |
| 3 | Benzyl chloride | NaH | None | N-benzyl-4-chloro-6-iodoquinoline-3-carboxamide |
N-Arylation:
The N-arylation of amides is a more challenging transformation but can be accomplished using various methods, including transition-metal-free coupling reactions. One such method involves the use of an aryne precursor, such as an o-diiodoarene, in the presence of a strong base like sodium hydride. This generates a highly reactive aryne intermediate that can be trapped by the amide nucleophile. This approach has been successfully applied to a wide range of secondary amides and amines. While primary amides can be less reactive, this method presents a potential route for the N-arylation of this compound.
Another approach for N-arylation involves the use of o-silylaryl triflates in the presence of a fluoride source, such as cesium fluoride, which generates an aryne intermediate under mild, transition-metal-free conditions. nih.gov While simple carboxamides have shown limited reactivity under these conditions, more activated amides like phthalimide undergo N-arylation successfully. nih.gov
Scheme 2: General scheme for the N-arylation of this compound.
| Entry | Arylating Agent | Base | Conditions | Product |
| 1 | Phenylboronic acid | Cu(OAc)2, Pyridine (B92270) | Air, 50°C | N-phenyl-4-chloro-6-iodoquinoline-3-carboxamide |
| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)2, Pyridine | Air, 50°C | N-(4-methoxyphenyl)-4-chloro-6-iodoquinoline-3-carboxamide |
| 3 | 2-(Trimethylsilyl)phenyl triflate | CsF | THF, rt | N-phenyl-4-chloro-6-iodoquinoline-3-carboxamide |
Formation of Related Carboxylic Acid Derivatives
The carboxamide functional group of this compound can be converted into other carboxylic acid derivatives, most notably the corresponding carboxylic acid, which can then serve as a versatile intermediate for the synthesis of esters, acyl halides, and other related compounds.
Hydrolysis to Carboxylic Acid:
The hydrolysis of the primary amide to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or alkaline conditions. A relevant example is the saponification of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate using an aqueous solution of sodium hydroxide in tetrahydrofuran, which proceeds at room temperature to give the corresponding carboxylic acid in high yield. nih.gov This suggests that a similar protocol would be effective for the hydrolysis of this compound.
Scheme 3: Hydrolysis of this compound to 4-chloro-6-iodoquinoline-3-carboxylic acid.
| Reactant | Reagents | Solvent | Conditions | Product | Yield |
| This compound | NaOH (aq) | THF/Water | Room Temperature, 24h | 4-Chloro-6-iodoquinoline-3-carboxylic acid | High |
Conversion of the Carboxylic Acid to Other Derivatives:
Once the 4-chloro-6-iodoquinoline-3-carboxylic acid is obtained, it can be readily converted into other important derivatives.
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uk This acyl chloride is a key intermediate for the synthesis of esters and amides under milder conditions than direct conversion from the carboxylic acid.
Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to its acyl chloride and then reacting with an alcohol.
The table below summarizes the formation of various carboxylic acid derivatives starting from 4-chloro-6-iodoquinoline-3-carboxylic acid.
| Starting Material | Reagent(s) | Product | Derivative Type |
| 4-Chloro-6-iodoquinoline-3-carboxylic acid | SOCl₂ | 4-Chloro-6-iodoquinoline-3-carbonyl chloride | Acyl Halide |
| 4-Chloro-6-iodoquinoline-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-chloro-6-iodoquinoline-3-carboxylate | Ester |
| 4-Chloro-6-iodoquinoline-3-carbonyl chloride | Ethanol | Ethyl 4-chloro-6-iodoquinoline-3-carboxylate | Ester |
| 4-Chloro-6-iodoquinoline-3-carbonyl chloride | Ammonia | This compound | Amide (reformation) |
Biological Evaluation and Pharmacological Profiling of 4 Chloro 6 Iodoquinoline 3 Carboxamide Analogues
Antimicrobial Efficacy Investigations
The antimicrobial potential of quinoline-3-carboxamide (B1254982) analogues has been explored against a range of pathogenic microorganisms, including multi-drug resistant bacteria, fungi, and mycobacteria.
The rise of multi-drug resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the discovery of novel antibacterial agents. Research into substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives has shown that these compounds can exhibit activity against Gram-positive bacteria. lookchem.com For instance, certain analogues have demonstrated weak activity in the millimolar range against MRSA and S. aureus. lookchem.com Specifically, a 2-chloroquinoline-3-carboxamide derivative showed a minimum bactericidal concentration (MBC) of 3.79 mM against MRSA. lookchem.comresearchgate.net Other studies on different series of quinoline (B57606) derivatives have reported more potent activity against a panel of MDR Gram-positive bacterial strains. nih.gov For example, some quinoline compounds have displayed minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL against MRSA. nih.gov The antibacterial activity is influenced by the nature and position of substituents on the quinoline ring, with electron-donating groups sometimes contributing to enhanced activity. researchgate.net
Interactive Data Table: Antibacterial Activity of Selected Quinoline-3-carboxamide Analogues
| Compound Analogue | Bacterial Strain | Activity (MBC/MIC) |
| 2-chloroquinoline-3-carboxamide derivative | MRSA | 3.79 mM (MBC) |
| Substituted quinoline derivative | MRSA | 1.5 µg/mL (MIC) |
| Substituted quinoline derivative | S. aureus ATCC 25923 | 1.79 mM (MBC) |
Note: The data presented is for analogues of 4-Chloro-6-iodoquinoline-3-carboxamide and not the specific compound itself.
Quinoline derivatives have been recognized for their potential antifungal properties. lookchem.com Studies on various classes of quinoline analogues have demonstrated a spectrum of activity against pathogenic fungi. For instance, novel fluorinated quinoline analogues have been synthesized and shown to possess good antifungal activity against a range of plant-pathogenic fungi at a concentration of 50 μg/mL. nih.gov Some of these analogues exhibited over 80% inhibition against Sclerotinia sclerotiorum. nih.gov Furthermore, certain quinoline-based thiosemicarbazide (B42300) derivatives have been evaluated for their antifungal activity against Candida albicans, with some compounds showing efficacy at a MIC value of 31.25 μg/mL. acs.org The structural modifications on the quinoline ring play a crucial role in determining the antifungal potency and spectrum.
Tuberculosis, caused by Mycobacterium tuberculosis, and infections by non-tuberculous mycobacteria (NTM) remain significant global health challenges. Quinoline-based compounds have emerged as a promising area of research for new antimycobacterial agents. tandfonline.com For example, the development of 2,8-bis(trifluoromethyl)quinoline-4-carboxamides, based on the pharmacophore of the antimalarial drug mefloquine, is being explored for activity against NTM. digitellinc.com Research on other quinoline derivatives has identified compounds with good activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis, with MICs ranging from 0.625 to 1.25 µg/mL. tandfonline.com Additionally, arylated quinoline carboxylic acids have been shown to inhibit M. tuberculosis DNA gyrase, a key enzyme for bacterial survival. nih.gov One study on novel quinoline-based thiosemicarbazide derivatives identified a compound with an MIC of 6.25 μM against M. tuberculosis H37Rv, which was suggested to act via inhibition of the InhA enzyme. acs.org
Antiparasitic Potential Assessment
The quinoline core is famously present in several antimalarial drugs, and its derivatives are being investigated for broader antiparasitic applications.
The emergence of drug-resistant strains of Plasmodium falciparum drives the need for new antimalarial drugs. nih.gov The quinoline scaffold is a cornerstone of antimalarial chemotherapy. nih.gov While specific data on this compound is not available, extensive research on closely related quinoline-4-carboxamides has identified potent antiplasmodial activity. nih.govsonar.chacs.org A screening of a kinase inhibitor library identified a quinoline-4-carboxamide series with activity against the blood stage of P. falciparum. nih.govacs.org Optimization of these initial hits led to the discovery of compounds with low nanomolar in vitro potency against various drug-sensitive and resistant strains of P. falciparum. nih.gov For instance, one optimized quinoline-4-carboxamide derivative displayed EC50 values ranging from 0.4 to 0.9 nM against a panel of resistant strains. nih.gov These compounds have been shown to have a novel mechanism of action, inhibiting translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.org
Interactive Data Table: Antimalarial Activity of a Quinoline-4-carboxamide Analogue
| P. falciparum Strain | EC50 (nM) |
| NF54 | 0.3 |
| K1 (chloroquine-resistant) | 0.4 |
| W2 (chloroquine-resistant) | 0.4 |
| 7G8 (chloroquine-resistant) | 0.4 |
| TM90C2A (artemisinin-resistant) | 0.4 |
| D6 (chloroquine-resistant) | 0.4 |
| V1/S (multidrug-resistant) | 0.7 |
Note: This data is for a quinoline-4-carboxamide analogue, a close structural relative of the quinoline-3-carboxamide scaffold.
Diseases caused by trypanosomatid parasites, such as Human African Trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi), are neglected tropical diseases with limited treatment options. Quinoline derivatives are being investigated as a source of new antitrypanosomal agents. researchgate.net A study on new amide derivatives of 3-aminoquinoline (B160951) reported several compounds with potent in vitro activity against Trypanosoma brucei gambiense. plos.org Notably, two compounds from this series exhibited IC50 values of 1.0 nM, which is more potent than the standard drug melarsoprol (B1676173) (IC50 5 nM). plos.org Other research on quinoline derivatives has demonstrated broad-spectrum antiprotozoal activity. uantwerpen.be Certain synthesized compounds displayed submicromolar activity against T. b. rhodesiense and also showed considerable activity against T. b. brucei and T. cruzi. uantwerpen.be For example, one derivative showed an EC50 of 0.19 µM against T. b. rhodesiense and 4.6 µM against T. cruzi. uantwerpen.be These findings highlight the potential of the quinoline carboxamide scaffold in the development of novel treatments for trypanosomal infections.
Antileishmanial Properties
The therapeutic potential of quinoline derivatives has been extended to the treatment of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. Research into analogues of this compound has revealed promising activity against several Leishmania species.
One structurally related quinoline derivative, clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), has been evaluated for its efficacy against Leishmania amazonensis and Leishmania infantum. Studies have shown that clioquinol can inhibit the growth of both promastigote and amastigote forms of these parasites. nih.gov The compound demonstrated effective concentrations (EC50) in the low microgram per milliliter range, indicating potent antileishmanial activity. nih.gov Further investigations into its mechanism of action suggest that clioquinol may induce damage to the parasite's membrane, potentially leading to cell death by necrosis. nih.gov The mitochondria of the parasites have also been identified as a possible biological target. nih.gov
In other research, hybrids of 4-aminoquinoline (B48711) and 1,2,3-triazole have been synthesized and tested against Leishmania amazonensis. One particular derivative from this series exhibited significant antileishmanial action, with an inhibitory concentration (IC50) of approximately 1 µM against the intracellular amastigote form of the parasite. researchgate.net Mechanistic studies on this hybrid compound suggest that it may disrupt critical biochemical processes within the parasite, leading to cell death through apoptosis-like and necrotic pathways. researchgate.net Notably, its mode of action appears to be independent of host cell activation. researchgate.net
These findings highlight the potential of the quinoline scaffold in the development of novel antileishmanial agents. The data from these studies on related compounds suggest that analogues of this compound could warrant further investigation for their activity against various Leishmania species.
Table 1: Antileishmanial Activity of a Clioquinol Analogue
| Leishmania Species | Parasite Stage | EC50 (µg/mL) nih.gov |
|---|---|---|
| L. amazonensis | Promastigote | 2.55 ± 0.25 |
| L. infantum | Promastigote | 1.44 ± 0.35 |
| L. amazonensis | Axenic Amastigote | 1.88 ± 0.13 |
| L. infantum | Axenic Amastigote | 0.98 ± 0.17 |
Anticancer Research Applications
Analogues of this compound have been a focal point in anticancer research due to their interactions with key cellular pathways and targets involved in cancer progression.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the subject compound, have been synthesized and evaluated for their anticancer properties. nih.gov These compounds have demonstrated the ability to inhibit the PI3Kα isoform, a key component of the PI3K pathway. nih.gov
Biological testing of these analogues against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines revealed significant antiproliferative activity. nih.gov For instance, certain derivatives exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents. nih.gov Further investigations into the mechanism of action confirmed that these compounds can affect the gene expression of key proteins in the PI3K/AKT pathway, such as AKT and BAD (BCL2 Associated Agonist of Cell Death). mdpi.com
Table 2: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogues
| Compound | Caco-2 IC50 (µM) nih.gov | HCT-116 IC50 (µM) nih.gov |
|---|---|---|
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
| 21 | 18.9 | 4.9 |
Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them a key target for anticancer drugs. frontiersin.org Several quinoline-based compounds have been identified as potent inhibitors of tubulin polymerization. frontiersin.org These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. nih.gov
Analogues of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor, that incorporate a quinoline scaffold have demonstrated significant cytotoxic effects against a range of tumor cell lines. frontiersin.org For example, a novel series of quinoline derivatives was designed to act as tubulin polymerization inhibitors. One of the most potent compounds in this series demonstrated an IC50 value of 17 ± 0.3 μM for the inhibition of tubulin polymerization. nih.gov This compound also induced cell cycle arrest at the G2/M phase in breast cancer cells and significantly reduced the mRNA levels of β-tubulin. nih.gov
Table 3: Tubulin Polymerization Inhibition by a Quinoline Analogue
| Compound | Tubulin Polymerization IC50 (µM) nih.gov |
|---|---|
| 4c | 17 ± 0.3 |
Antiviral Activity Studies
The broad biological activity of quinoline-carboxamide analogues also extends to the domain of virology, with studies exploring their potential to inhibit the replication of various viruses.
The emergence of highly pathogenic avian influenza A viruses, such as the H5N1 subtype, has underscored the need for new antiviral agents. While direct studies on this compound are not prevalent, research on other carboxamide derivatives has shown promise. A novel series of furan-carboxamide derivatives were identified as potent inhibitors of the lethal H5N1 influenza A virus. researchgate.netrsc.org
The most active compound in this series, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, exhibited an EC50 value of 1.25 μM against the H5N1 virus. rsc.org Preliminary mechanistic studies suggest that these compounds may inhibit viral replication at an early stage. researchgate.net
Table 4: Anti-H5N1 Activity of a Furan-Carboxamide Analogue
| Compound | H5N1 Virus EC50 (µM) rsc.org |
|---|---|
| 1a | 1.25 |
Human cytomegalovirus (HCMV) is a common pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. nih.gov The search for novel anti-HCMV agents has led to the investigation of various chemical scaffolds, including carboxamides.
In a high-throughput screen for inhibitors of CMV replication, several piperidine-4-carboxamide analogues were identified as having potent antiviral activity. mdpi.com While not quinoline derivatives, these compounds share the carboxamide functional group. The most active analogues inhibited CMV replication with EC50 values in the sub-micromolar range. mdpi.com These compounds were found to act at the late stages of the viral replication cycle. mdpi.com The activity of these carboxamide analogues against CMV suggests that the broader class of compounds, including quinoline-carboxamides, may hold potential as a source of new antiviral therapies. mdpi.com
Table 5: Anti-CMV Activity of Piperidine-4-Carboxamide Analogues
| Compound | CMV Luciferase Assay EC50 (µM) mdpi.com | Plaque Assay EC50 (µM) mdpi.com |
|---|---|---|
| 7 | 0.21 ± 0.06 | 0.55 ± 0.06 |
| 8 | 0.28 ± 0.06 | 0.42 ± 0.07 |
| 9 | 0.30 ± 0.05 | 0.35 ± 0.07 |
HIV-1 Integrase Inhibitory Activity
Detailed research findings and data tables concerning the specific HIV-1 integrase inhibitory activity of this compound are not available in the reviewed scientific literature. The following discussion is based on the activity of the broader class of quinoline-based compounds as potential HIV-1 integrase inhibitors.
The quinoline core structure has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, including HIV-1 integrase. current-pharmaceutical-design.com Modifications to the quinoline ring at different positions can significantly influence the compound's inhibitory potency and pharmacological profile.
Studies on multi-substituted quinolines have explored how different functional groups at various positions affect their antiviral properties. For instance, research on allosteric HIV-1 integrase inhibitors (ALLINIs), which bind to a site distinct from the catalytic center, has shown that substitutions at the C-6 and C-8 positions of the quinoline ring can impact binding and antiviral activity. nsf.govnih.gov One study noted that the introduction of a bromine atom at the 6-position conferred favorable antiviral properties. nsf.govnih.gov This suggests that halogenation at this position can be a viable strategy for enhancing the activity of quinoline-based inhibitors.
While this finding relates to a bromo- substitution, it highlights the potential importance of halogen atoms at the C-6 position. The specific impact of an iodo- group at this position, combined with a chloro- group at the C-4 position within a quinoline-3-carboxamide framework, remains to be experimentally determined. The electronic and steric properties of iodine and chlorine would undoubtedly influence the molecule's interaction with the enzyme's binding pocket.
Furthermore, the carboxamide moiety at the C-3 position is a common feature in many biologically active molecules and provides a key point for interaction with target proteins. The development of quinoline-3-carboxamide derivatives has been a focus of research for various therapeutic applications.
Structure Activity Relationship Sar Studies of 4 Chloro 6 Iodoquinoline 3 Carboxamide Derivatives
Impact of Halogen Substituents (Cl, I) at C-4 and C-6 on Biological Activity
The chlorine atom at the C-4 position and the iodine atom at the C-6 position of the parent compound are key features. In a study of quinoline-6-carboxamide (B1312354) derivatives as P2X7 receptor antagonists, it was found that highly electronegative substitutions, including chloro and iodo groups, enhanced binding affinity. nih.gov A direct comparison within this series demonstrated a clear trend in potency related to the halogen at the 4-position of an attached phenylsulfonate ring, with the 4-iodo analogue (IC₅₀ = 0.566 µM) being the most potent, followed by the 4-fluoro (IC₅₀ = 0.624 µM) and 4-chloro (IC₅₀ = 0.813 µM) analogues. nih.gov This highlights the significant role that the size and polarizability of the halogen atom can play in modulating activity.
Furthermore, studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives have shown that substituents at the C-6 position, including halogens like chlorine and fluorine, influence the electronic environment of the entire ring system. lookchem.com These electronic effects can alter the binding characteristics of the molecule with its biological target. The introduction of iodine, in particular, has been explored in various 6-iodo-quinoline derivatives for its potential to confer specific biological activities, such as antimicrobial effects. nih.gov
| Compound Analogue (Substitution at 4-position of phenylsulfonate) | IC₅₀ (µM) |
|---|---|
| 4-Iodo (2f) | 0.566 |
| 4-Fluoro (2e) | 0.624 |
| 4-Chloro (2g) | 0.813 |
Role of the Carboxamide Group at C-3 in Target Binding and Efficacy
The carboxamide moiety at the C-3 position is a cornerstone of the biological activity of this class of compounds. This functional group is a versatile hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows it to form strong and specific interactions within the binding sites of target proteins, effectively anchoring the molecule and eliciting a biological response.
The importance of the quinoline-3-carboxamide (B1254982) framework is underscored by its presence in clinically evaluated drugs such as Paquinimod and Tasquinimod, which have been investigated for autoimmune diseases and cancer, respectively. researchgate.netlookchem.com In various series of biologically active compounds, the amide linkage has been identified as a crucial structural element. nih.gov For example, SAR studies on P2X7R antagonists showed that the presence of an amide linkage was associated with favorable inhibitory activity. nih.gov Similarly, research on ATM kinase inhibitors has focused on the quinoline-3-carboxamide scaffold, suggesting the carboxamide group is essential for interacting with the kinase hinge region. nih.gov The replacement or significant alteration of this group often leads to a substantial loss of activity, confirming its role as a critical pharmacophore.
Influence of Modifications at Other Quinoline (B57606) Ring Positions (e.g., C-7, C-8)
While the substituents at C-3, C-4, and C-6 are foundational, modifications at other positions, particularly C-7 and C-8, provide a means to fine-tune activity, selectivity, and pharmacokinetic properties. The introduction of substituents at these positions can introduce beneficial steric or electronic effects and create additional points of interaction with the target.
A notable analogue of the parent compound is 4-chloro-6-iodo-8-methyl-quinoline-3-carboxamide . nbinno.com The addition of a small, lipophilic methyl group at the C-8 position can enhance van der Waals interactions within a hydrophobic pocket of a target protein. Computational studies on quinoline N-oxides have indicated that the C-8 position is inherently more electron-rich and nucleophilic than other positions like C-2, making it a favorable site for interaction with electrophilic partners in a biological target. acs.org The strategic placement of groups at C-8 can therefore significantly influence binding affinity.
The C-7 position has also been a target for modification. For instance, the compound 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide demonstrates that this position can be functionalized to modulate the molecule's properties. sigmaaldrich.com The introduction of a methoxy (B1213986) group, as seen in the related 4-chloro-7-methoxyquinoline-6-carboxamide , can alter solubility and provide an additional hydrogen bond acceptor site. nih.gov The specific impact of these substitutions is target-dependent, but they represent a key strategy in the optimization of quinoline-based leads.
| Position | Substituent | Example Compound | Potential Influence |
|---|---|---|---|
| C-7 | Iodo | 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide sigmaaldrich.com | Modulates electronics and lipophilicity; potential for halogen bonding. |
| C-8 | Methyl | 4-chloro-6-iodo-8-methyl-quinoline-3-carboxamide nbinno.com | Introduces steric bulk; enhances hydrophobic interactions. |
Stereochemical Considerations in Quinoline Analogues and Their Activity
Stereochemistry plays a pivotal role in the interaction between small molecules and their macromolecular targets, which are inherently chiral. The core 4-chloro-6-iodoquinoline-3-carboxamide structure is planar and achiral. Therefore, stereochemical considerations become relevant when chiral centers are introduced into substituents, typically on the carboxamide nitrogen or at other positions on the quinoline ring.
When a chiral substituent is present, the resulting enantiomers or diastereomers can exhibit vastly different pharmacological profiles. One isomer (the eutomer) may bind with high affinity to the target's active site, adopting a conformation that maximizes favorable interactions. In contrast, the other isomer (the distomer) may fit poorly or not at all, resulting in lower potency or inactivity. In some cases, the distomer may even interact with different targets, leading to off-target effects. Although specific stereochemical studies on this compound itself have not been reported in the available literature, this principle is a fundamental aspect of drug design. For any analogue developed from this scaffold that incorporates chirality, the separation and individual biological evaluation of its stereoisomers would be essential to identify the optimal configuration for activity and safety.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arabjchem.org For quinoline derivatives, QSAR studies are instrumental in rationalizing observed SAR data and guiding the design of new, more potent analogues.
Several 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to quinoline derivatives to understand the structural requirements for anticancer activity. researchgate.net These models provide detailed insights by generating 3D contour maps around an aligned set of molecules.
CoMFA calculates steric and electrostatic fields, with the resulting maps indicating regions where bulky groups or specific charges would be favorable or unfavorable for activity.
CoMSIA extends this by evaluating additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
These models can quantitatively predict the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. researchgate.net By applying QSAR to a series of this compound analogues, researchers can identify the key molecular descriptors (e.g., lipophilicity, specific partial charges, molecular volume) that govern their biological efficacy and use this information to design derivatives with optimized potency.
| QSAR Method | Primary Descriptors Analyzed | Typical Output |
|---|---|---|
| 3D-QSAR (General) | 3D structural properties and physicochemical fields. | A predictive mathematical model correlating structure to activity. |
| CoMFA | Steric and Electrostatic fields. | 3D contour maps showing favorable/unfavorable steric and electrostatic regions. researchgate.net |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields. | 3D contour maps for a wider range of physicochemical properties. researchgate.net |
Mechanistic Elucidation and Computational Investigations of 4 Chloro 6 Iodoquinoline 3 Carboxamide
Biochemical Pathway Inhibition Studies
Understanding how a compound interferes with cellular biochemistry is fundamental to characterizing its biological activity. For 4-Chloro-6-iodoquinoline-3-carboxamide and its structural analogs, research has pointed towards inhibition of several crucial pathways essential for cell survival, proliferation, and homeostasis.
The mitochondrial electron transport chain is a vital source of cellular energy and a known target for various therapeutic agents. The cytochrome bc1 complex (Complex III) is a critical component of this chain. nih.gov Inhibition of this complex disrupts the mitochondrial membrane potential, impedes ATP synthesis, and can lead to the generation of reactive oxygen species, ultimately inducing cellular apoptosis.
While direct inhibitory studies on this compound are not extensively detailed in available literature, the quinoline (B57606) nucleus is structurally similar to the natural substrate of the bc1 complex, ubiquinone. Inhibitors of the bc1 complex are often classified based on their binding site, with some targeting the Qo (ubiquinol oxidation) site and others the Qi (ubiquinone reduction) site. nih.gov For instance, inhibitors like atovaquone, which also features a cyclic core, are effective against the bc1 complex in parasites like Plasmodium falciparum. nih.gov The mechanism typically involves competitive binding at the substrate-binding pockets, which blocks electron transfer and disrupts the proton-pumping function of the enzyme. nih.gov
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.com The quinolone class of compounds is well-established for its potent inhibition of DNA gyrase, making it a cornerstone of antibacterial therapy. nih.govnih.gov
The inhibitory mechanism of quinolones is not merely competitive inhibition but rather involves acting as a "poison" to the enzyme. mdpi.comnih.gov The process unfolds as follows:
Complex Formation : DNA gyrase, composed of GyrA and GyrB subunits, cleaves both strands of a DNA segment to allow another segment to pass through.
Quinolone Binding : The quinolone molecule intercalates and binds non-covalently to a pocket formed by both the DNA and the gyrase enzyme, specifically at the moment of DNA cleavage. nih.gov
Stabilization of the Cleavage Complex : The drug stabilizes this transient enzyme-DNA complex, known as the cleavage complex. This action physically prevents the re-ligation of the cleaved DNA strands. nih.gov
Cellular Consequences : The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which triggers a lethal cascade of cellular events, including the SOS response and ultimately, cell death. nih.gov
The carboxamide group at the 3-position and the halogen substituents at the 4- and 6-positions on the this compound scaffold are critical for modulating the compound's binding affinity and efficacy against the gyrase-DNA complex.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. mdpi.com Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents. nih.govnih.gov
Quinoline-based compounds have emerged as promising scaffolds for dual PI3K/mTOR inhibitors. nih.gov Studies on structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated significant antiproliferative activity against cancer cell lines. mdpi.com The mechanism involves the compound binding to the ATP-binding pocket of the kinase domain of both PI3K and mTOR. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates like Akt and S6K1, effectively shutting down the pro-survival and pro-proliferative signals transmitted by the pathway. nih.gov This dual inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells. mdpi.com
Molecular Docking Analyses of Compound-Target Interactions
Computational methods, particularly molecular docking, provide invaluable insights into how a ligand like this compound might physically interact with its protein target at an atomic level. openaccessjournals.com These analyses predict the most favorable binding orientation and estimate the strength of the interaction, which is crucial for rational drug design. semanticscholar.org
Molecular docking simulations are used to place a ligand into the binding site of a target protein and calculate a "docking score," which is an estimation of the binding affinity. openaccessjournals.com A more negative score typically indicates a more favorable and stable interaction.
Docking studies performed on quinoline-3-carboxamide (B1254982) derivatives against kinases in the PI3K family have revealed high binding affinities. mdpi.com These simulations show the ligand fitting snugly within the ATP-binding cleft of the kinase. The planar quinoline ring system often engages in hydrophobic and stacking interactions with nonpolar residues, while the carboxamide moiety and other substituents form crucial hydrogen bonds that anchor the molecule in place. The table below summarizes representative docking scores for a related quinoline-3-carboxamide compound (Compound 6f) against several homologous kinases, illustrating its potential for high-affinity binding. mdpi.com
| Target Protein | Docking Score (kcal/mol) |
| ATM | -9.64 |
| ATR | -8.59 |
| DNA-PKcs | -8.23 |
| mTOR | -8.11 |
| PI3Kγ | -8.53 |
This interactive table showcases docking scores for a reference quinoline-3-carboxamide derivative against various kinases, with more negative values suggesting stronger binding affinity. Data sourced from a study on related compounds. mdpi.com
Beyond predicting binding affinity, docking analyses identify the specific amino acid residues that form key interactions with the ligand. researchgate.net These interactions, which include hydrogen bonds, hydrophobic contacts, and van der Waals forces, are critical for the stability of the ligand-protein complex. openaccessjournals.com
For quinoline-based inhibitors targeting the PI3K/mTOR pathway, studies have identified several key residues that consistently participate in binding. For example, in docking simulations of a quinoline-3-carboxamide derivative with PI3Kγ, the following interactions were observed: mdpi.com
Hydrogen Bonds : The ligand's carboxamide group often acts as a hydrogen bond donor or acceptor, forming critical connections with residues in the hinge region of the kinase, such as Valine 882.
Hydrophobic Interactions : The quinoline core is typically surrounded by hydrophobic residues. In the case of PI3Kγ, residues like Trp812 and Tyr867 form a hydrophobic pocket that accommodates the ring system. mdpi.com
Pi-Stacking : Aromatic residues like Tyrosine 867 can engage in pi-stacking interactions with the quinoline ring, further stabilizing the complex.
The table below details the key interacting residues identified in a docking study of a related quinoline-3-carboxamide with PI3Kγ. mdpi.com
| Interaction Type | Key Interacting Residues in PI3Kγ |
| Hydrogen Bond | Val882 |
| Hydrophobic Contact | Trp812, Tyr867, Met804, Ile831, Ile879, Ile963 |
| Pi-Cation Interaction | Lys833 |
This interactive table details the specific amino acid residues within the PI3Kγ binding site that are predicted to interact with a quinoline-3-carboxamide derivative. These interactions are crucial for the compound's inhibitory activity. Data sourced from a study on related compounds. mdpi.com
Advanced Computational Chemistry Approaches
Modern computational chemistry provides powerful tools to investigate the intricate molecular properties of pharmaceutical compounds. For this compound, advanced techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a deeper understanding of its electronic structure and conformational behavior, which are crucial for elucidating its mechanism of action and potential interactions with biological targets.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for predicting the molecular geometries, electronic properties, and vibrational frequencies of molecules. acs.orgnih.gov In the context of this compound, DFT calculations can provide valuable insights into the molecule's reactivity, stability, and intermolecular interactions.
DFT studies typically begin with the optimization of the molecular geometry to find the lowest energy conformation. nih.gov Following optimization, a range of electronic properties can be calculated. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ssrn.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized over the electron-rich regions of the quinoline ring and the iodine atom, while the LUMO is likely distributed over the electron-deficient pyrimidine (B1678525) ring and the carboxamide group. researchgate.net The presence of the electron-withdrawing chlorine atom and the bulky, polarizable iodine atom significantly influences the electron distribution across the molecule.
Another important output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. ssrn.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the carboxamide group and the chlorine atom, indicating these are sites for potential electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amide group, suggesting these are sites for nucleophilic attack.
Hypothetical electronic properties of this compound, as would be determined by DFT calculations, are presented in the table below.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.78 | eV |
| LUMO Energy | -2.45 | eV |
| HOMO-LUMO Gap | 4.33 | eV |
| Ionization Potential | 6.78 | eV |
| Electron Affinity | 2.45 | eV |
| Electronegativity (χ) | 4.615 | eV |
| Chemical Hardness (η) | 2.165 | eV |
| Chemical Softness (S) | 0.231 | eV⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of a molecule and understanding its flexibility and dynamic behavior in different environments, such as in an aqueous solution. mdpi.commdpi.com For this compound, MD simulations can provide critical insights into its structural stability and the range of conformations it can adopt.
An MD simulation of this compound would typically be performed by placing the molecule in a simulated box of water molecules and allowing the system to evolve over a period of nanoseconds. mdpi.comnih.gov The trajectory of the atoms is calculated by solving Newton's equations of motion.
Two key parameters are often analyzed from MD simulation trajectories to assess conformational stability: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.govgithub.io The RMSD measures the average deviation of the atomic positions of the molecule over time relative to a reference structure (usually the initial conformation). github.io A stable RMSD value over the course of the simulation suggests that the molecule has reached a stable conformation. mdpi.com
The RMSF, on the other hand, measures the fluctuation of individual atoms or groups of atoms around their average positions. github.io This provides insight into the flexibility of different parts of the molecule. For this compound, the quinoline ring system is expected to show low RMSF values, indicating rigidity. In contrast, the carboxamide side chain, particularly the N-H and C=O groups, would likely exhibit higher RMSF values, reflecting greater conformational flexibility due to bond rotation. mdpi.com
The table below presents hypothetical data from a 100-nanosecond MD simulation of this compound, illustrating the expected RMSD and RMSF values for different parts of the molecule.
Table 2: Conformational Analysis Data from a 100 ns MD Simulation
| Molecular Region | Average RMSD (Å) | Average RMSF (Å) |
|---|---|---|
| Quinoline Ring System | 0.85 | 0.65 |
| Chlorine Atom at C4 | 0.92 | 0.78 |
| Iodine Atom at C6 | 1.15 | 0.95 |
| Carboxamide Group | 1.75 | 1.50 |
These computational investigations, through DFT and MD simulations, provide a detailed, atomistic-level understanding of the chemical and physical properties of this compound, which is essential for rationalizing its biological activity and for the future design of related compounds.
Future Perspectives and Emerging Research Directions for 4 Chloro 6 Iodoquinoline 3 Carboxamide
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary future direction for 4-Chloro-6-iodoquinoline-3-carboxamide is the rational design and synthesis of novel analogues with improved biological activity and target selectivity. Structure-Activity Relationship (SAR) studies on related quinoline-carboxamides have shown that modifications at various positions on the quinoline (B57606) ring and the carboxamide side chain can significantly influence potency. mdpi.comthaiscience.infomdpi.com
Future research will likely focus on systematic modifications of the parent structure. The chlorine atom at the C4 position and the iodine atom at the C6 position are particularly attractive sites for derivatization. For instance, the iodine can be readily displaced or modified through various cross-coupling reactions to introduce a diverse range of substituents. The carboxamide group at C3 also offers a critical handle for modification, allowing for the introduction of different amine functionalities to explore interactions with target proteins.
The goal of these derivatization efforts is to enhance the compound's potency against specific biological targets while minimizing off-target effects. By carefully analyzing the contour maps from 3D-QSAR models of similar compounds, researchers can identify which structural features are beneficial for improving biological properties. mdpi.com This approach facilitates the design of analogues with optimized steric and electrostatic interactions within the target's binding pocket. mdpi.combenthamdirect.com
Table 1: Potential Analogues of this compound and Their Rationale
| Modification Site | Proposed Substituent | Rationale for Development |
| C4-Chloro | -OCH₃, -NHR, -SR | Modulate electronics and steric bulk; explore hydrogen bonding potential. |
| C6-Iodo | Aryl, Heteroaryl, Alkynyl | Explore new binding pockets and enhance target affinity via Suzuki or Sonogashira coupling. |
| C3-Carboxamide | Substituted anilines, cyclic amines | Alter solubility, cell permeability, and introduce new interaction points with the target protein. thaiscience.infonih.gov |
| C2-Position | Small alkyl or aryl groups | Investigate impact on overall conformation and potential for additional hydrophobic interactions. nih.gov |
Exploration of New Therapeutic Areas and Targets
Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net A significant area of future research for this compound will be the systematic screening of this compound and its newly synthesized analogues against a wide range of diseases and biological targets.
Recent studies have highlighted the potential of quinoline-3-carboxamides (B1200007) as inhibitors of key signaling proteins like Ataxia Telangiectasia Mutated (ATM) kinase and the Phosphatidylinositol 3-kinase (PI3Kα), both of which are crucial targets in cancer therapy. mdpi.combenthamdirect.commdpi.com The unique substitution pattern of this compound may confer novel inhibitory profiles against these or other kinases in the DNA Damage Response (DDR) pathway. mdpi.com
Furthermore, the exploration of this scaffold is not limited to oncology. Quinoline derivatives have shown promise against various pathogens. nih.govthaiscience.infonih.gov Therefore, investigating the activity of this compound derivatives against bacterial strains, fungal pathogens, and parasites like Plasmodium falciparum could open up new therapeutic avenues. nih.govresearchgate.net In silico approaches, such as molecular docking, can be employed to identify potential new targets, such as the Platelet-Derived Growth Factor Receptor (PDGFR), and guide the exploration into new therapeutic areas. benthamdirect.com
Table 2: Potential New Therapeutic Applications and Biological Targets
| Therapeutic Area | Potential Biological Target | Rationale |
| Oncology | PI3K/ATM/mTOR Kinases, Topoisomerases | Quinoline-carboxamides are known inhibitors of these cancer-related enzymes. mdpi.comnih.govbenthamdirect.commdpi.com |
| Infectious Diseases | Bacterial DNA Gyrase, Protozoan Enzymes | The quinoline core is present in many antibacterial and antimalarial drugs. nih.govnih.govnih.gov |
| Neurodegenerative Diseases | Protein Kinases, β-Amyloid Aggregation | Certain quinoline scaffolds have been investigated for neuroprotective properties and as imaging agents for amyloid plaques. mdpi.com |
| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | The quinolinone scaffold has been explored for anti-inflammatory activity through inhibition of LOX. nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. nih.govopenaccessjournals.com These technologies allow for the rapid synthesis and evaluation of large, diverse libraries of related compounds, accelerating the identification of promising lead molecules. niscpr.res.innih.govyoutube.com
The synthesis of a combinatorial library would involve systematically combining various building blocks at the key modification sites (C3, C4, C6, etc.) of the quinoline core. nih.govuomustansiriyah.edu.iq Techniques like parallel synthesis, either in solution-phase or on solid supports, can be employed to generate hundreds or thousands of distinct analogues. openaccessjournals.comniscpr.res.inyoutube.com
Once a library is created, HTS can be used to rapidly screen these compounds for activity against specific biological targets or in cell-based phenotypic assays. nih.govscienceintheclassroom.orgnih.gov This approach enables the efficient identification of "hits" from a large collection of molecules, which can then be selected for further optimization. nih.gov The integration of these methods provides a powerful engine for drug discovery, transforming the slow, stepwise process of traditional synthesis into a more efficient and productive endeavor. openaccessjournals.com
Advanced Synthetic Strategies for Complex Derivatization
The future development of this compound analogues will benefit greatly from advances in synthetic organic chemistry. While traditional methods for quinoline synthesis like the Friedländer or Skraup reactions provide access to the core scaffold, modern catalytic methods are needed for precise and efficient derivatization. researchgate.netresearchgate.net
Transition-metal-catalyzed cross-coupling reactions are particularly relevant. The iodine atom at the C6 position is an ideal handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, vinyl, alkynyl, and amino substituents. sigmaaldrich.com Similarly, the chlorine at C4 can be targeted for nucleophilic aromatic substitution or other coupling reactions.
Furthermore, site-selective C-H functionalization is an emerging strategy that allows for the direct modification of the quinoline ring without the need for pre-functionalized starting materials. researchgate.net These advanced synthetic tools provide chemists with unprecedented control over molecular design, enabling the construction of highly complex and novel derivatives that were previously inaccessible. Efficient, multi-step synthetic routes are crucial for rapidly accessing diverse analogues for biological evaluation. nih.govresearchgate.net
Application in Chemical Probe Development for Biological Systems
Beyond direct therapeutic applications, there is a growing interest in using small molecules as chemical probes to study biological processes. The quinoline scaffold has been successfully utilized to create fluorescent probes for applications such as live-cell imaging and sensing changes in intracellular pH. nih.govresearchgate.net
The this compound structure possesses features that make it an attractive starting point for the development of chemical probes. The quinoline core itself is often fluorescent. nih.gov The reactive handles, particularly the iodine at C6, can be used to attach fluorophores, biotin (B1667282) tags, or photo-crosslinking groups.
Such probes could be designed to bind selectively to a specific protein target. Once bound, the probe could be used to visualize the protein's localization within a cell, quantify its expression levels, or identify its binding partners. Styrylquinoline derivatives, for example, have been developed as imaging probes to detect β-Amyloid plaques in the context of Alzheimer's disease. mdpi.com Developing derivatives of this compound as probes could provide invaluable tools for basic research and target validation in drug discovery.
Q & A
Q. What statistical approaches are robust for analyzing dose-dependent biological responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
